1-butoxybutane; trifluoroborane

Safety Flammability Physical Properties

1-Butoxybutane; trifluoroborane (CAS 593-04-4), commonly referred to as boron trifluoride dibutyl etherate (BF₃·OBu₂), is a Lewis acid catalyst complex formed between boron trifluoride and dibutyl ether. It belongs to the class of boron trifluoride etherate complexes widely used in organic synthesis, cationic polymerization, and isotope separation.

Molecular Formula C8H18BF3O
Molecular Weight 198.04 g/mol
CAS No. 593-04-4
Cat. No. B1329336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-butoxybutane; trifluoroborane
CAS593-04-4
Molecular FormulaC8H18BF3O
Molecular Weight198.04 g/mol
Structural Identifiers
SMILESB(F)(F)F.CCCCOCCCC
InChIInChI=1S/C8H18O.BF3/c1-3-5-7-9-8-6-4-2;2-1(3)4/h3-8H2,1-2H3;
InChIKeyPVKVBDZRILNPJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Butoxybutane; Trifluoroborane (BF₃·OBu₂) Procurement-Grade Overview and In-Class Positioning


1-Butoxybutane; trifluoroborane (CAS 593-04-4), commonly referred to as boron trifluoride dibutyl etherate (BF₃·OBu₂), is a Lewis acid catalyst complex formed between boron trifluoride and dibutyl ether [1]. It belongs to the class of boron trifluoride etherate complexes widely used in organic synthesis, cationic polymerization, and isotope separation. Unlike the more volatile BF₃·diethyl etherate (BF₃·OEt₂), BF₃·OBu₂ exhibits a higher boiling point (142.1 °C) and a higher flash point (70 °C), which translate into safer handling and reduced vapor-phase losses in open or semi-open systems [2]. The BF₃ content typically ranges from 30 to 35%, lower than that of BF₃·OEt₂ (46.5–48.8%), a distinction that directly impacts stoichiometric loading calculations during reagent procurement .

Lewis acid catalysis Polymerization, glycosylation, isotope separation workflows
Safer handling Higher flash point reduces vapor flammability risk vs. diethyl etherate
Stoichiometry adjustment Lower BF₃ content requires mass loading recalculation for procurement

Why BF₃·OBu₂ Cannot Be Simply Swapped with BF₃·OEt₂ Without Experimental Revalidation


Boron trifluoride etherate complexes are not interchangeable Lewis acid sources; their donor ligand profoundly modulates BF₃ availability, steric environment, and solution-phase ion speciation [1]. The equilibrium constant for the exchange reaction Et₂O·BF₃ + Bu₂O ⇌ Bu₂O·BF₃ + Et₂O is K = 0.59 (neat, 22 °C), demonstrating that BF₃·OBu₂ is thermodynamically less stable than BF₃·OEt₂, which liberates BF₃ more readily—a property that can accelerate initiation in acid-sensitive polymerizations but may also promote unwanted side reactions [2]. In trioxane copolymerization, BF₃·OBu₂ yields polymers with markedly different molecular weight profiles compared to diazonium salt initiators, underscoring that even within the BF₃ family, the ether ligand governs chain-transfer behavior and final polymer architecture [3].

Thermodynamic stability differs: the dibutyl complex releases BF₃ more readily than the diethyl analog, which may accelerate initiation but also promote side reactions.
Polymerization outcomes are catalyst-specific: trioxane copolymer molecular weight and yield profiles differ markedly from diazonium initiators; the attainable MW window is not directly transferable.
Ionic speciation depends on the ether ligand: higher-order solvate species in dibutyl media can moderate Lewis acidity and buffer exotherms, affecting scale-up behavior.

Quantitative Differentiation Data for 1-Butoxybutane; Trifluoroborane Relative to Closest Comparators


Flash Point and Boiling Point Safety Margins: BF₃·OBu₂ vs. BF₃·OEt₂

BF₃·OBu₂ exhibits a flash point of 70 °C (158 °F) and a boiling point of 142.1 °C at 760 mmHg, compared to BF₃·OEt₂ which has a flash point of approximately 47–48 °C (116–118 °F) and a boiling point of 126–129 °C [1]. This 22–23 °C higher flash point for BF₃·OBu₂ correlates with a reduced fire hazard during routine handling and a wider margin of safety for reactions conducted at moderately elevated temperatures .

Flash & Boiling Point
Head-to-head
BF₃·OBu₂: Flash 70°C, BP 142°C
BF₃·OEt₂: Flash ~48°C, BP ~128°C
Reduced flammable vapor risk; wider thermal operating window.
Closed-cup flash; 760 mmHg.
Safety Flammability Physical Properties Procurement

Active BF₃ Content and Stoichiometric Loading Implications for Catalyst Procurement

Commercially supplied BF₃·OBu₂ contains 30–35% BF₃ by weight, whereas BF₃·OEt₂ typically contains 46.5–48.8% BF₃ . This means that to deliver 1.0 g of active BF₃ to a reaction, approximately 3.0 g of BF₃·OBu₂ must be added, compared to only ~2.1 g of BF₃·OEt₂, a 43% higher mass requirement for the dibutyl complex [1]. For procurement, this difference directly scales into shipped weight, storage volume, and cost-per-mole calculations.

Active BF₃ Content
Head-to-head
30–35% BF₃ (vs 46.5–48.8% for OEt₂) → ~43% higher mass required per g BF₃
Impacts catalyst cost and shipping weight calculations.
Commercial assay ranges; 25°C.
Catalyst Loading Stoichiometry BF3 Content Procurement

Thermodynamic Lability of the Ether Ligand: BF₃ Release Propensity

The equilibrium constant for the ether exchange reaction (Et₂O·BF₃ + Bu₂O ⇌ Bu₂O·BF₃ + Et₂O) was determined by ¹³C NMR as K = 0.59 ± 0.03 (neat reactants, 22 °C) and K = 0.63 ± 0.10 (CH₂Cl₂, 22 °C), with Et₂O·BF₃ serving as the standard (K = 1) [1]. This indicates that the dibutyl ether ligand is bound approximately 1.7 times less strongly than diethyl ether, implying that BF₃·OBu₂ releases free BF₃ more readily under equilibrium conditions. In contrast, the diisopropyl ether complex (2B) showed K ≈ 0.58, similar lability, whereas aromatic ether complexes displayed extremely low K values (<0.01), indicating much tighter binding [2].

Ligand Lability
Head-to-head
K = 0.59 ± 0.03 (neat, 22°C) vs Et₂O standard K≡1.0
~1.7× weaker ether binding; faster BF₃ release under equilibrium.
¹³C NMR exchange; neat and CH₂Cl₂.
Lewis Acidity Thermodynamics Reaction Kinetics Ligand Exchange

Boron Isotope Separation Efficiency: Dibutyl Ether Complex vs. Dimethyl Ether and Dimethyl Selenide Complexes

For the isotopic exchange reaction ¹⁰BF₃(g) + A·¹¹BF₃(l) ⇌ ¹¹BF₃(g) + A·¹⁰BF₃(l), the equilibrium constant for the dibutyl ether complex is log K_eq = (1.6/T) + 0.0059, compared to log K_eq = (8.13/T) − 0.0131 for the dimethyl selenide complex [1]. The much smaller temperature coefficient (1.6 vs. 8.13) for the dibutyl ether system indicates that the separation factor is far less sensitive to temperature fluctuations, offering more robust process control during continuous distillation-based enrichment. For the dimethyl ether complex, the previously reported value is log K_eq = (8.76/T) − 0.0179, further underscoring the unique shallow temperature dependence of the dibutyl ether complex [2].

Boron-10 Enrichment
Head-to-head
log K_eq = (1.6/T)+0.0059
vs (8.13/T)–0.0131 (Me₂Se complex)
Flatter temperature dependence supports robust process control.
Gas-liquid isotopic exchange.
Isotope Separation Boron-10 Vapor-Liquid Equilibrium Nuclear Applications

Trioxane Polymerization Performance: Molecular Weight Control with BF₃·OBu₂

In bulk copolymerization of trioxane with 2% (wt/wt) ethylene oxide initiated by BF₃·OBu₂, the polymer yield and molecular weight depend on catalyst concentration according to: yield ∝ [catalyst]⁰ and molecular weight ∝ [catalyst]⁻⁰·⁵ in the high catalyst range ([M]/[C] = (0.5–20) × 10⁴) [1]. In comparison, p-chlorophenyldiazonium hexafluorophosphate catalyst under identical conditions yields polymers with 'significantly higher molecular weight,' attributed to reduced chain transfer [2]. For BF₃·OBu₂-initiated systems, polymer yields reach ~75–80% with intrinsic viscosities around 1.0, while the diazonium catalyst achieves >95% yield and intrinsic viscosities of 4–5 [3]. This performance gap establishes BF₃·OBu₂ as a catalyst suited for applications where moderate molecular weight and controlled polydispersity are desired rather than ultra-high-MW engineering resins.

Polymerization Performance
Head-to-head
Yield ~75–80%, IV ≈ 1.0
vs diazonium initiator >95% yield, IV 4–5
Suited for moderate-MW POM, not ultra-high-MW engineering resins.
Trioxane-EO copolymerization; bulk conditions.
Cationic Polymerization Polyoxymethylene Molecular Weight Chain Transfer

Solvation Shell Complexity: Ion Speciation Differences Between Diethyl, Dipropyl, and Dibutyl Ether Complexes

Electromigration studies reveal that in solutions of BF₃ in dipropyl and dibutyl ethers, the solvate envelopes contain additional BF₃ molecules, with mole fractions increasing as the hydrocarbon chain lengthens: the dominant ionic species follow the formula (BF₂·2E)⁺·mBF₃·nBF₃ / (BF₄)⁻·mBF₃·nBF₃, where m increases from diethyl to dipropyl to dibutyl systems [1]. In contrast, the diethyl ether system exhibits simpler ionic speciation with lower BF₃ incorporation into solvate shells [2]. This distinction affects the effective Lewis acidity in solution and the electrochemical behavior of the catalyst medium, relevant for electrosynthetic applications.

Solvation Shell Complexity
Reported
Higher-order (BF₂·2E)⁺·mBF₃ species increase with alkyl chain: dibutyl > dipropyl > diethyl
Buffered BF₃ activity may moderate reaction exotherms.
Electromigration data; neat ethers.
Ion Speciation Electromigration Solvation Electrochemistry

High-Value Application Scenarios Where 1-Butoxybutane; Trifluoroborane Offers Demonstrated Advantage


Controlled-Molecular-Weight Polyoxymethylene (POM) Copolymer Manufacturing

Based on the trioxane-ethylene oxide copolymerization data, BF₃·OBu₂ reliably delivers polymers with intrinsic viscosities around 1.0, suitable for injection-molding-grade POM where lower melt viscosity is required for precision part formation. The lower chain-transfer activity compared to protic acid initiators provides a reproducible molecular weight window [1].

Industrial Boron-10 Enrichment via Distillation of BF₃·Dibutyl Ether Complex

The shallow temperature dependence of the isotopic equilibrium constant (log K_eq = (1.6/T) + 0.0059) makes the dibutyl ether complex ideal for continuous distillation enrichment processes, where temperature gradients across column plates cause minimal fluctuation in separation factor, improving operational stability and reducing control-system complexity [2].

Glycosylation Promoter for Acid-Labile Carbohydrate Substrates

The moderate Lewis acidity of BF₃·OBu₂, intermediate between BF₃·OEt₂ and BF₃·THF, enables glycosylation of acid-sensitive phenols such as 4-nitrocatechol with peracetylated sugars in yields of ~53%, a reaction where stronger acids cause extensive decomposition [3].

Scale-Up Reactions Requiring Elevated Temperature Operation Without Pressurized Enclosures

The 70 °C flash point and 142 °C boiling point of BF₃·OBu₂ permit reactions to be conducted at reflux under atmospheric conditions without crossing the flammability threshold, whereas BF₃·OEt₂ (flash point ~47 °C) would necessitate nitrogen pressurization or active cooling, increasing capital expenditure [4].

Application
Selection Property
Validation Focus
POM copolymer manufacturing
Moderate molecular weight control
Intrinsic viscosity reproducibility and melt-flow profile
Boron-10 enrichment
Stable isotope separation factor
Temperature-gradient robustness during distillation
Glycosylation of acid-labile substrates
Controlled Lewis acidity
Substrate compatibility and decomposition minimization
Scale-up reactions at elevated temperature
High flash point safety margin
Atmospheric reflux without pressurization or active cooling
Quote Request

Request a Quote for 1-butoxybutane; trifluoroborane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.